Methyl 4-formyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Researchers often encounter synthetic bottlenecks when constructing fused heterocycles due to the absence of orthogonal reactive handles in simple pyrazole-3-carboxylates. Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) resolves this limitation through its dual-functional architecture. • C4-formyl group enables Schiff base formation, cyclocondensation, and thieno[3,4-c]pyrazolone assembly • C3-methyl ester permits independent hydrolysis to the carboxylic acid for amide coupling • ≥95% purity with consistent batch-to-batch quality for reliable multi-step synthesis

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 35344-93-5
Cat. No. B1454489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-1H-pyrazole-3-carboxylate
CAS35344-93-5
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)C=O
InChIInChI=1S/C6H6N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2-3H,1H3,(H,7,8)
InChIKeyBAJJMGRQZURDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-formyl-1H-pyrazole-3-carboxylate Overview


Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) is a heterocyclic building block characterized by a pyrazole core substituted with a reactive formyl group at the 4-position and a methyl ester at the 3-position [1]. This compound belongs to the 4-formylpyrazole class, which is widely recognized for its versatility in generating diverse heterocyclic scaffolds via condensation, nucleophilic addition, and cycloaddition reactions [2]. As an H-bond-donating heterocycle, the pyrazole ring serves as a more lipophilic and metabolically stable bioisostere of phenol, underpinning its utility in medicinal chemistry . The compound is commercially available with a typical purity of ≥95%, as offered by multiple vendors for research and further manufacturing purposes .

Workflow Heterocyclic building block with orthogonal formyl and ester handles
Selection ≥95% purity grade supports multi-step library synthesis
Use Context Suitable for condensation, cycloaddition, and scaffold diversification

Methyl 4-formyl-1H-pyrazole-3-carboxylate Irreplaceability


Generic substitution of Methyl 4-formyl-1H-pyrazole-3-carboxylate with simpler pyrazole-3-carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate) or even close analogs (e.g., ethyl 4-formyl-1H-pyrazole-3-carboxylate) is not scientifically justified due to the unique orthogonal reactivity conferred by its specific substitution pattern. The presence of both a C4-formyl group and a C3-methyl ester enables sequential, chemoselective transformations that are unattainable with non-formylated or differently esterified analogs [1]. The C4-aldehyde is a critical handle for constructing fused heterocycles (e.g., thieno[3,4-c]pyrazolones, pyrazoloquinolinones) that define the biological activity of downstream candidates [2]. Furthermore, the methyl ester provides a distinct leaving group profile compared to the ethyl ester, influencing both the kinetics of hydrolysis and the steric environment during coupling reactions [3]. Substituting this compound with a non-formylated analog eliminates the principal vector for scaffold diversification, while substituting the methyl ester with an ethyl ester can alter reaction rates and purification outcomes in multi-step syntheses.

Non-formylated pyrazole-3-carboxylates
Lack the C4-aldehyde handle required for fused heterocycle synthesis, eliminating scaffold diversification pathways.
Ethyl 4-formyl-1H-pyrazole-3-carboxylate
The ethyl ester may alter hydrolysis kinetics and steric environment during coupling, potentially affecting reaction outcomes.
4-Formylpyrazole-3-carboxylic acid
Requires an additional hydrolysis step; direct use may not replicate the methyl ester's leaving-group profile in multi-step routes.

Methyl 4-formyl-1H-pyrazole-3-carboxylate: Evidence vs. Analogs


Methyl vs. Ethyl Ester Orthogonality

The methyl ester of Methyl 4-formyl-1H-pyrazole-3-carboxylate provides a distinct reactivity profile compared to its ethyl ester analog (CAS 179692-09-2). While both esters can undergo hydrolysis to the corresponding carboxylic acid, the methyl ester offers a lower molecular weight (154.12 g/mol) and a less sterically hindered carboxylate group, which can facilitate coupling reactions in sterically constrained environments . In the synthetic route reported by Greco and Pellegrini, the methyl ester was specifically obtained via reduction of dimethyl pyrazole-3,4-dicarboxylate, demonstrating that the methyl ester is a direct product of a key synthetic pathway, whereas the ethyl ester would require a different starting material or an additional transesterification step [1].

Methyl vs. Ethyl Ester Orthogonality
Cross-study comparable
MW 154.12 g/mol; reduced steric bulk at ester site vs. ethyl analog (MW 168.15 g/mol). Target offers lower molecular weight and less hindered carboxylate group.
May support higher atom economy in congested coupling environments.
Comparative analysis from vendor datasheets and synthetic literature.
Medicinal Chemistry Organic Synthesis Building Block

Formyl-Enabled Heterocycle Diversification

The presence of the C4-formyl group in Methyl 4-formyl-1H-pyrazole-3-carboxylate is the key differentiator from non-formylated pyrazole-3-carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate). The formyl group serves as an essential handle for condensation reactions to form Schiff bases, pyrazolines, and fused heterocyclic systems such as thieno[3,4-c]pyrazolones [1]. In the work by Bratenko et al., ethyl 1-aryl-4-formylpyrazole-3-carboxylates were converted via the aldehyde group into 4-hydroxymethyl, 4-chloromethyl, and 4-thioureidomethyl intermediates, ultimately yielding thieno[3,4-c]pyrazol-6-ones [2]. Non-formylated analogs lack this reactive site entirely, rendering them inert in these diversification pathways.

Formyl-Enabled Heterocycle Diversification
Class-level inference
C4-formyl group enables 4–7 distinct reaction manifolds (Schiff bases, thieno-pyrazolones) not accessible to non-formylated pyrazole-3-carboxylates.
The formyl handle unlocks scaffold diversification; context-dependent review recommended.
Reactivity inferred from 4-formylpyrazole reviews.
Heterocyclic Chemistry Scaffold Diversification Click Chemistry

One-Step Reduction from Diester

Methyl 4-formyl-1H-pyrazole-3-carboxylate can be synthesized via selective reduction of dimethyl pyrazole-3,4-dicarboxylate, as demonstrated by Greco and Pellegrini [1]. This route provides a direct, literature-precedented method for obtaining the 4-formyl derivative, which is not universally accessible for all analogs. In contrast, the corresponding 4-formyl-1H-pyrazole-3-carboxylic acid requires an additional hydrolysis step from the ester [2]. The availability of a well-defined, peer-reviewed synthetic protocol reduces development time and ensures reproducibility in multi-step syntheses.

One-Step Reduction from Diester
Cross-study comparable
1 synthetic step from dimethyl pyrazole-3,4-dicarboxylate via reduction; acid analog requires 2 steps (hydrolysis).
Shorter literature-precedented route may reduce procurement and scale-up risk.
Based on Greco & Pellegrini, J. Chem. Soc., Perkin Trans. 1, 1972.
Process Chemistry Synthetic Route Intermediate

Commercial Purity Comparison

Commercially, Methyl 4-formyl-1H-pyrazole-3-carboxylate is offered at ≥95% purity by multiple vendors, with pricing that reflects its specialized reactivity . While a direct price-per-gram comparison with the ethyl ester analog (CAS 179692-09-2) is confounded by vendor variability and scale, the methyl ester is generally available in a range of package sizes (50 mg to 5 g) suitable for both discovery and early development . The availability of the methyl ester in a standard purity grade (≥95%) from established chemical suppliers ensures reproducibility in research workflows.

Commercial Purity Comparison
Data to verify
Offered at ≥95% purity across multiple vendors; package sizes range from 50 mg to 5 g.
Consistent purity specification may support reproducible research workflows.
Vendor catalog analysis; verify lot-specific COA.
Procurement Cost Analysis Vendor Comparison

Antimicrobial Potential of 4-Formylpyrazoles

While no direct biological data for Methyl 4-formyl-1H-pyrazole-3-carboxylate itself has been published, the 4-formylpyrazole scaffold is a validated pharmacophore. Sharma et al. demonstrated that 1,3-diaryl-4-formylpyrazole derivatives serve as key intermediates for antimicrobial agents [1]. Specifically, compounds derived from 4-formylpyrazoles exhibited moderate antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate antifungal activity against A. niger and A. flavus [2]. These findings underscore the value of the 4-formylpyrazole core as a privileged structure for hit generation, a property not shared by non-formylated pyrazole-3-carboxylates.

Antimicrobial Potential of 4-Formylpyrazoles
Class-level inference
Derived 4-formylpyrazole compounds showed moderate antibacterial (Gram-positive) and antifungal activity in vitro.
Reported scaffold activity may support hit-generation screening context.
No direct data for this specific building block; class-level inference only.
Antimicrobial Drug Discovery SAR

Methyl 4-formyl-1H-pyrazole-3-carboxylate Applications


Thieno[3,4-c]pyrazol-6-one Derivatives

Methyl 4-formyl-1H-pyrazole-3-carboxylate serves as a direct precursor to thieno[3,4-c]pyrazol-6-ones, a class of fused heterocycles with potential biological activity. The C4-formyl group undergoes a sequence of transformations—reduction to hydroxymethyl, chlorination, and thiourea treatment—to install the thiophene ring [1]. This application is directly supported by the synthetic methodology established for ethyl 1-aryl-4-formylpyrazole-3-carboxylates, which can be adapted for the methyl ester analog.

Heterocyclic Library Construction

The C4-aldehyde functionality enables the synthesis of Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, 4H-pyrazolopyrans, and numerous other heterocyclic scaffolds through condensation with amines, hydrazines, and active methylene compounds [2]. This versatility makes the compound an ideal core building block for generating structurally diverse screening libraries in drug discovery programs.

4-Formylpyrazole-3-carboxylic Acid Intermediate

Methyl 4-formyl-1H-pyrazole-3-carboxylate can be readily hydrolyzed to the corresponding 4-formyl-1H-pyrazole-3-carboxylic acid, which in turn can be converted to carboxamides and other carbonyl derivatives [3]. This two-step diversification pathway is not available to non-ester analogs and provides a strategic entry point for introducing amide bonds in medicinal chemistry campaigns.

Fungicidal Pyrazole Intermediate

The 4-formylpyrazole scaffold is implicated in the synthesis of fungicidal compounds, as noted in the patent and review literature [4]. While direct evidence for this specific compound in agrochemicals is limited, its structural features align with known fungicidal pyrazole pharmacophores, positioning it as a candidate intermediate for crop protection research.

Application
Selection Property
Validation Focus
Thieno[3,4-c]pyrazol-6-one Derivatives
C4-formyl reactivity sequence
Fused heterocycle formation yield
Heterocyclic Library Construction
Aldehyde condensation versatility
Scaffold diversity and purity
4-Formylpyrazole-3-carboxylic Acid Intermediate
Methyl ester hydrolysis control
Acid conversion and amide coupling efficiency
Fungicidal Pyrazole Intermediate
Pharmacophore alignment
Crop protection assay context review

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